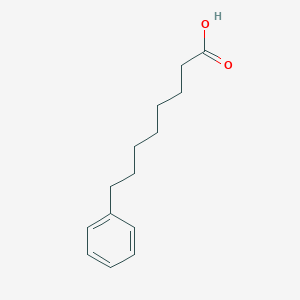

8-Phenyloctanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-phenyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZECIAZMSHBQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334300 | |

| Record name | 8-Phenyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26547-51-3 | |

| Record name | 8-Phenyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Phenyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Phenyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Phenyloctanoic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of 8-phenyloctanoic acid. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Chemical Properties

This compound is a long-chain fatty acid derivative characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. This structure imparts both hydrophobic and aromatic characteristics to the molecule.

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₂ | [1] |

| Molecular Weight | 220.31 g/mol | [2] |

| CAS Number | 26547-51-3 | [3] |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(O)CCCCCCCc1ccccc1 | [2] |

| Melting Point | 27 °C or 45-47 °C | [3][4] |

| Boiling Point | 150-152 °C at 0.1 mmHg | [3] |

| Water Solubility | Insoluble | [1][4] |

| pKa (Predicted) | 4.78 ± 0.10 | [1] |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | [4] |

| Vapor Pressure (Predicted) | 3.98E-06 mmHg at 25°C | [4] |

| LogP (Predicted) | 3.654 | [3] |

Note on Melting Point: There is a discrepancy in the reported melting point in the literature. Researchers should consider both reported values and, if critical, determine the melting point experimentally.

Chemical Structure

This compound consists of a terminal phenyl group attached to an octanoic acid backbone. The carboxylic acid group provides a site for various chemical modifications, such as esterification or amidation.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, general methodologies for similar compounds can be readily adapted.

General Synthesis Approach

A plausible synthetic route to this compound involves the alkylation of a suitable phenyl-containing nucleophile with a C8 electrophile bearing a protected carboxylic acid or a precursor group. One such general approach is outlined below:

Alkylation of a Phenyl Grignard Reagent with a Dihaloalkane followed by Carboxylation

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Alkylation: The Grignard reagent is reacted with a dihaloalkane, such as 1,8-dibromooctane. This reaction is performed in excess of the dihaloalkane to favor mono-substitution.

-

Work-up and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The resulting 8-bromo-1-phenyloctane is purified by column chromatography.

-

Conversion to Carboxylic Acid: The terminal bromide is then converted to the carboxylic acid. This can be achieved by reacting the purified 8-bromo-1-phenyloctane with magnesium to form a new Grignard reagent, which is then quenched with solid carbon dioxide (dry ice). Acidic work-up yields this compound.

General Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

Column: A C18 reversed-phase column is suitable for this nonpolar compound.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid is protonated, would be an appropriate starting point.

-

Detection: The phenyl group allows for strong UV absorbance, typically around 254 nm.

-

Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

Biological Role and Signaling Pathways

This compound has been identified as an inducer of the phenylacetic acid (PAA) transport system in the bacterium Pseudomonas putida.[5] This system is part of a larger catabolic pathway for the degradation of aromatic compounds.

Phenylacetic Acid Transport System Induction in Pseudomonas putida

The following diagram illustrates the role of this compound in inducing the PAA transport system, which facilitates the uptake of phenylacetic acid for subsequent metabolism.

This pathway highlights how certain phenylalkanoic acids with an even number of carbon atoms in the aliphatic chain, such as this compound, can act as gratuitous inducers of the metabolic machinery for related compounds.[5] The transport system facilitates the uptake of phenylacetic acid, which is then activated to phenylacetyl-CoA before entering the central metabolic pathways of the bacterium.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (CAS 26547-51-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Aerobic catabolism of phenylacetic acid in Pseudomonas putida U: biochemical characterization of a specific phenylacetic acid transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: the phenylacetyl-CoA catabolon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 8-Phenyloctanoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct and effective synthetic routes for the preparation of 8-phenyloctanoic acid, a valuable long-chain fatty acid derivative utilized in various research and development applications. The methodologies detailed herein are based on established organic chemistry principles and provide clear, actionable protocols for laboratory synthesis. This document outlines the Friedel-Crafts acylation pathway and the malonic ester synthesis pathway, presenting quantitative data in structured tables and detailed experimental procedures. Furthermore, logical workflows for each synthetic route are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.

Route 1: Friedel-Crafts Acylation Followed by Reduction

This classic approach involves a two-step sequence: the acylation of benzene with a derivative of suberic acid to form an intermediate keto-acid, which is subsequently reduced to the desired this compound.

Step 1: Friedel-Crafts Acylation of Benzene with Suberoyl Chloride

The initial step involves the electrophilic substitution of benzene with suberoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 8-oxo-8-phenyloctanoic acid.

Experimental Protocol: Synthesis of 8-oxo-8-phenyloctanoic acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (2.2 eq) and dry benzene (10 eq), and the mixture is cooled in an ice bath.

-

Addition of Acylating Agent: Suberoyl chloride (1.0 eq) is dissolved in dry benzene and added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 80 °C) for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-oxo-8-phenyloctanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 8-oxo-8-phenyloctanoic acid

The carbonyl group of the intermediate keto-acid is reduced to a methylene group to afford the final product. The Clemmensen reduction is a suitable method for this transformation.

Experimental Protocol: Clemmensen Reduction of 8-oxo-8-phenyloctanoic acid

-

Preparation of Zinc Amalgam: Granulated zinc (10 eq) is amalgamated by stirring with a 5% aqueous solution of mercuric chloride for 5 minutes. The aqueous solution is decanted, and the zinc amalgam is washed with water.

-

Reaction Setup: The freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene are placed in a round-bottom flask equipped with a reflux condenser.

-

Reduction: 8-oxo-8-phenyloctanoic acid (1.0 eq) is added to the flask, and the mixture is heated to a vigorous reflux. Additional portions of concentrated hydrochloric acid are added periodically during the reflux period (typically 4-6 hours).

-

Work-up and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data for Route 1

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Benzene, Suberoyl Chloride | Aluminum Chloride | Benzene | 3-4 hours | Reflux (~80°C) | 75-85 |

| 2 | 8-oxo-8-phenyloctanoic acid | Zinc Amalgam, Conc. HCl | Toluene/Water | 4-6 hours | Reflux | 70-80 |

Workflow for Route 1: Friedel-Crafts Acylation and Reduction

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Route 2: Malonic Ester Synthesis

This versatile method builds the carbon chain of the target molecule through the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Diethyl Malonate with 6-Phenylhexyl Bromide

The synthesis commences with the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to displace the bromide from 6-phenylhexyl bromide.

Experimental Protocol: Synthesis of Diethyl (6-phenylhexyl)malonate

-

Formation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1.05 eq) is dissolved in absolute ethanol to form a solution of sodium ethoxide.

-

Deprotonation: Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

Alkylation: 6-Phenylhexyl bromide (1.0 eq) is then added dropwise to the reaction mixture, which is subsequently heated to reflux for 6-8 hours.

-

Work-up: After cooling, the reaction mixture is poured into water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl (6-phenylhexyl)malonate.

Step 2: Hydrolysis and Decarboxylation

The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the final product.

Experimental Protocol: Synthesis of this compound

-

Hydrolysis: The crude diethyl (6-phenylhexyl)malonate is refluxed with an excess of aqueous sodium hydroxide solution until the ester is completely saponified (typically 4-6 hours).

-

Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The acidified mixture is then heated to reflux. The malonic acid derivative will decarboxylate upon heating, evolving carbon dioxide, to yield this compound.

-

Isolation and Purification: After cooling, the product is extracted with diethyl ether. The ethereal solution is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.

Quantitative Data for Route 2

| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Diethyl malonate, 6-Phenylhexyl bromide | Sodium Ethoxide | Ethanol | 6-8 hours | Reflux | 80-90 |

| 2 | Diethyl (6-phenylhexyl)malonate | Sodium Hydroxide, Conc. HCl | Water/Ethanol | 4-6 hours (hydrolysis), 2-3 hours (decarboxylation) | Reflux | 85-95 |

Workflow for Route 2: Malonic Ester Synthesis

Caption: Synthetic workflow for this compound via malonic ester synthesis.

This guide provides two robust and well-documented synthetic pathways for this compound, catering to the needs of research and development laboratories. The choice of method may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both routes offer high yields and utilize standard organic synthesis techniques.

An In-depth Technical Guide to the Physical and Chemical Properties of ω-Phenyl Fatty Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Phenyl fatty acids (ω-PFAs) are a unique class of lipids characterized by a phenyl group at the terminal (ω) position of a fatty acid chain. This structural feature imparts distinct physical, chemical, and biological properties compared to their corresponding straight-chain fatty acid counterparts. These compounds are found in nature, with short-chain versions present in plant fragrances and mammalian secretions, and longer-chain variants identified in plant seeds and certain bacteria.[1] The presence of the terminal aromatic ring makes them valuable as chemical probes and potential therapeutic agents, with studies exploring their anticancer and antileishmanial activities.[2] This guide provides a comprehensive overview of their core properties, relevant experimental methodologies, and known biological pathways.

Physical Properties

The physical properties of ω-PFAs are governed by the interplay between the hydrophilic carboxylic acid head, the hydrophobic aliphatic chain, and the terminal phenyl group. Key properties are influenced by chain length and the degree of unsaturation, similar to conventional fatty acids.[3][4]

1.1. Melting Point, Boiling Point, and Physical State

The melting and boiling points of saturated fatty acids generally increase with longer chain lengths due to stronger intermolecular van der Waals forces.[3][5][6] The terminal phenyl group adds significant molecular weight and potential for π-π stacking interactions, further influencing these properties. Saturated long-chain ω-PFAs are typically solids at room temperature, while shorter-chain or unsaturated analogs may be oils.[2]

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State (at 25°C) |

| 10-Phenyldecanoic acid | 10-PDA | C₁₆H₂₄O₂ | 248.36 | 37-39 | Solid |

| 10-Phenyl-6-decynoic acid | - | C₁₆H₂₀O₂ | 244.33 | Not reported | Colorless Oil[2] |

| 16-Phenylhexadecanoic acid | 16-PHA | C₂₂H₃₆O₂ | 332.52 | 73-75 | Solid |

| 16-Phenyl-6-hexadecynoic acid | - | C₂₂H₃₂O₂ | 328.49 | 33-36 | White Solid[2] |

1.2. Solubility

Consistent with general fatty acid behavior, ω-PFAs are poorly soluble in water but readily dissolve in organic solvents like chloroform, benzene, and alcohols.[7] Their solubility in aqueous solutions is inversely proportional to the length of the carbon chain.[7]

1.3. Acidity (pKa)

The carboxylic acid group of a fatty acid typically has a pKa around 4.5-5.0 in an aqueous environment. However, within the hydrophobic environment of a cell membrane, the apparent pKa can increase significantly. Studies on saturated fatty acids within a DOPC phospholipid bilayer show apparent pKa values ranging from 6.3 to 7.2.[8][9] This shift is crucial for understanding their transport and signaling functions at the cellular level, as it determines the protonation state of the carboxyl group in different microenvironments.

Chemical Properties and Reactivity

The chemical reactivity of ω-PFAs is dictated by the carboxylic acid functional group, the aliphatic chain, and the terminal phenyl ring.

-

Esterification: Like all fatty acids, the carboxyl group can undergo esterification with alcohols to form esters. This is a common reaction for creating fatty acid methyl esters (FAMEs) for analysis by gas chromatography.

-

Hydrogenation: Unsaturated ω-PFAs can be hydrogenated to their saturated analogs. For example, a triple bond (alkyne) can be selectively reduced to a cis-alkene using Lindlar's catalyst or fully reduced to an alkane with other catalysts.[2]

-

Oxidation: The aliphatic chain is subject to metabolic oxidation. The two primary pathways are β-oxidation, which shortens the chain from the carboxyl end, and ω-oxidation, which functionalizes the terminal end of the chain.[10][11] The phenyl group is generally resistant to the initial steps of these metabolic processes.

-

Aromatic Substitution: The terminal phenyl ring can undergo electrophilic aromatic substitution reactions, although this is not a primary focus of their biochemical relevance.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and quantification of ω-PFAs.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides detailed information about the proton environment. Key signals include those for the aromatic protons of the phenyl group (typically ~7.1-7.3 ppm), the α-methylene protons adjacent to the carboxyl group (~2.3-2.4 ppm), and the benzylic protons adjacent to the phenyl ring (~2.6-2.7 ppm).[2][12]

-

¹³C NMR: Shows distinct signals for the carboxyl carbon (~178-181 ppm), the carbons of the phenyl ring (~125-142 ppm), and the various carbons of the aliphatic chain.[2][13]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include a broad peak for the O-H stretch of the carboxylic acid (~2500-3400 cm⁻¹), a sharp peak for the C=O stretch (~1700 cm⁻¹), and peaks corresponding to the C-H bonds of the aromatic ring and aliphatic chain.[2]

3.3. Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used for identification and quantification. The molecular ion peak (M⁺) confirms the molecular weight. Characteristic fragmentation patterns, such as the loss of the phenyl or benzyl group (m/z 91 for a benzyl fragment), are key identifiers.[2]

| Compound | Spectroscopic Data Highlights[2] |

| 10-Phenyl-6-decynoic acid | IR (cm⁻¹): 3026-2665 (-CO₂H), 1704 (C=O), 744, 698 (phenyl).¹H NMR (ppm): 7.34-7.17 (5H, m, -Ph), 2.73-2.68 (2H, t, H-10), 2.43-2.37 (2H, t, H-2).¹³C NMR (ppm): 178.6 (C-1), 142.0 (ipso-C), 128.7, 128.5, 126.0 (phenyl C-H), 80.5, 80.1 (alkyne C). |

| 16-Phenyl-6-hexadecynoic acid | IR (cm⁻¹): 3400-2500 (-CO₂H), 1694 (C=O), 1604, 1495 (phenyl).MS (m/z): 328 (M⁺), 91 (100%, benzyl fragment). |

Experimental Protocols

4.1. Synthesis of ω-Phenyl Fatty Acids

A common strategy for synthesizing ω-PFAs involves the coupling of a terminal alkyne with a phenyl-containing alkyl halide, followed by modification of the alkyne and carboxyl-protected groups.

Representative Protocol: Synthesis of 16-Phenyl-6-hexadecynoic acid [2] This multi-step synthesis involves creating a protected acetylenic fatty acid, coupling it with a phenyl-terminated alkyl chain, and subsequent deprotection and oxidation.

Caption: General workflow for the synthesis of an ω-phenyl fatty acid.

Methodology Detail:

-

Acetylide Coupling: 2-(6-heptyn-1-yloxy)tetrahydro-2H-pyran is dissolved in dry THF and cooled. n-Butyllithium (n-BuLi) is added to form the lithium acetylide. 1-bromo-10-phenyldecane is then added, and the reaction proceeds to form the coupled, protected ether.[2]

-

Alcohol Deprotection: The resulting ether is refluxed with a catalytic amount of p-toluenesulfonic acid (PTSA) in methanol (MeOH) to remove the tetrahydropyran (THP) protecting group, yielding the alkynyl alcohol (16-phenyl-6-hexadecynol).[2]

-

Oxidation to Carboxylic Acid: The alcohol is oxidized to the corresponding carboxylic acid using pyridinium dichromate (PDC) in dimethylformamide (DMF). The final product is purified by silica gel column chromatography.[2]

4.2. Analytical Workflow

Structural verification and purity assessment are critical. This typically involves a combination of NMR, MS, and chromatography.

Caption: Standard workflow for the analysis of ω-phenyl fatty acids.

Methodology Detail:

-

NMR Analysis: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300 MHz).[2]

-

GC-MS Analysis: For volatile or derivatized acids, GC-MS is performed using a capillary column (e.g., DB-5MS). The instrument is operated in electron impact (EI) mode to generate mass spectra.[2]

Biological Activity and Metabolic Pathways

The terminal phenyl group significantly alters the interaction of these fatty acids with metabolic enzymes and cellular receptors.

5.1. Cytotoxicity and Therapeutic Potential

Certain ω-PFAs have demonstrated notable biological activity. For instance, 16-phenyl-6-hexadecynoic acid showed significant cytotoxicity against A549 lung cancer cells (IC₅₀ of 18 ± 1 μM) and was effective against Leishmania infantum amastigotes (IC₅₀ = 3-6 μM).[2] This suggests that the ω-phenyl moiety can enhance or modify the biological effects of the fatty acid scaffold, making these compounds interesting leads for drug development.[2]

5.2. Metabolic Fate: β- and ω-Oxidation

Like other fatty acids, ω-PFAs are metabolized to produce energy. However, their degradation involves a complex interplay between peroxisomal and mitochondrial pathways.

-

Peroxisomal β-Oxidation: Peroxisomes are a primary site for the initial chain-shortening of ω-PFAs.[14] This process is carnitine-independent and is particularly important for very-long-chain fatty acids. The acyl-CoA oxidase enzymes in peroxisomes show comparable activity for ω-PFAs and their corresponding natural fatty acids.[14]

-

Mitochondrial β-Oxidation: While mitochondria are the primary site of β-oxidation for most fatty acids, their ability to process ω-PFAs is limited. The activity of key mitochondrial enzymes, such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, is lower for ω-PFAs compared to standard fatty acids.[14] This results in relatively long-chain ω-PFAs being poor substrates for mitochondrial degradation.[14]

-

ω-Oxidation: This alternative pathway, occurring in the endoplasmic reticulum, oxidizes the terminal methyl group.[15] While a minor pathway for most fatty acids, it can become more significant when β-oxidation is impaired.[11][15] For ω-PFAs, the phenyl group is at the ω-position, making it a target for hydroxylation by cytochrome P450 enzymes, which is the first step in this pathway.[11]

Caption: Metabolic fate of ω-phenyl fatty acids in the cell.

Conclusion

ω-Phenyl fatty acids represent a fascinating class of molecules with properties that bridge classical lipid chemistry and aromatic chemistry. Their unique structure leads to distinct physical characteristics and altered metabolic processing compared to endogenous fatty acids. The demonstrated biological activities of synthetic ω-PFAs highlight their potential as scaffolds for the development of new therapeutic agents. Further research into their structure-activity relationships, interactions with cellular signaling pathways, and metabolic fate will be critical for realizing their full potential in drug discovery and biochemical research.

References

- 1. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]

- 2. First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 4. Fatty Acids – Structure and function of biomolecules (lipids and nucleic acids) [ebooks.inflibnet.ac.in]

- 5. quora.com [quora.com]

- 6. isarpublisher.com [isarpublisher.com]

- 7. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Participation of peroxisomes in the metabolism of xenobiotic acyl compounds: comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to 8-Phenyloctanoic Acid: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Phenyloctanoic acid is an organic compound with the CAS Registry Number 26547-51-3 and the molecular formula C14H20O2.[1] It is characterized by an eight-carbon aliphatic chain (octanoic acid) with a terminal phenyl group. This structure, combining both lipophilic (the phenyl and octyl components) and hydrophilic (the carboxylic acid group) features, makes it a subject of interest as a chemical intermediate in the synthesis of pharmaceuticals, fragrances, and as a surfactant.[1] While specific biological activities are not extensively documented in publicly available literature, its structural resemblance to fatty acids suggests potential interactions with metabolic and inflammatory pathways. This guide provides a comprehensive overview of its known properties, a proposed synthetic route, its predicted metabolism, and detailed protocols for its biological evaluation.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 26547-51-3 | [1] |

| Molecular Formula | C14H20O2 | [1] |

| Molecular Weight | 220.31 g/mol | |

| Appearance | Colorless to light yellow crystalline powder or liquid/oil | [2] |

| Melting Point | 45-47 °C | [2] |

| Flash Point | ~172 °C | [2] |

| Water Solubility | Insoluble | [1] |

| pKa (Predicted) | 4.78 ± 0.10 | [1] |

Synthesis and Analysis

While this compound is commercially available, a detailed experimental protocol for its synthesis is not readily found in the literature. A general method mentioned is the oxidation of N-octyl aldehyde.[2] Below is a plausible and detailed experimental protocol for its synthesis based on established organic chemistry principles, which could be adapted from methods used for similar phenyl-substituted carboxylic acids.

Experimental Protocol: Proposed Synthesis of this compound

This proposed two-step synthesis involves the alkylation of phenylacetonitrile followed by hydrolysis of the nitrile to a carboxylic acid.

Step 1: Alkylation of Phenylacetonitrile with 1,6-Dibromohexane

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add phenylacetonitrile (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction mixture to stir at room temperature for 1 hour.

-

Alkylation: Add 1,6-dibromohexane (1.5 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield crude 8-bromo-2-phenyloctanenitrile.

Step 2: Hydrolysis of the Nitrile to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude product from Step 1 in a mixture of ethanol and water.

-

Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH, 5-10 equivalents), to the solution. Heat the mixture to reflux for 24-48 hours, which will effect both hydrolysis of the nitrile and elimination of HBr to form an intermediate alkene, which is subsequently reduced. Alternative direct synthesis approaches may be more efficient.

-

Purification: The final product would require purification, likely via column chromatography on silica gel.

Analytical Methods

For the analysis and quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable. An HPLC-UV method could be adapted from protocols for similar aromatic carboxylic acids, likely using a C18 reversed-phase column with a mobile phase of acetonitrile and acidified water.[3] For GC-MS analysis, derivatization to a more volatile ester form may be necessary.[4][5]

Predicted Biological Activity and Signaling Pathways

Metabolism via β-Oxidation

As a fatty acid, this compound is predicted to be metabolized in the mitochondria via the β-oxidation pathway.[6][7][8][9][10] This catabolic process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. For this compound, this would proceed through several cycles, ultimately yielding phenylacetyl-CoA and multiple molecules of acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle for energy production.

Caption: Predicted β-oxidation pathway of this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a class of nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.[11][12][13] It is plausible that this compound could act as an agonist for one or more PPAR isoforms (α, δ, or γ). Activation of PPARs involves heterodimerization with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Hypothesized PPAR signaling pathway activation by this compound.

Experimental Protocols for Biological Evaluation

To substantiate the purported anti-inflammatory and metabolic activities of this compound, a series of in vitro assays are necessary.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive biological evaluation of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What products would be formed by \beta-oxidation of each of the following.. [askfilo.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. aocs.org [aocs.org]

- 10. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Solubility and stability of 8-phenyloctanoic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 8-phenyloctanoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of this compound. This guide covers the known solubility profile of this compound in various solvents, details on its stability under different conditions, and methodologies for its analysis. Furthermore, it outlines potential metabolic and signaling pathways associated with this molecule. Due to a lack of extensive publicly available quantitative data for this compound, this guide combines existing qualitative information with established principles for fatty acid analysis to provide a practical resource.

Introduction

This compound is a long-chain fatty acid derivative characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. Its amphipathic nature, combining a hydrophobic phenylalkyl chain with a hydrophilic carboxylic acid headgroup, suggests a range of physicochemical and biological properties that are of interest in various scientific disciplines, including medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, in vitro and in vivo studies, and analytical method development.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative and estimated solubility profile can be established. This compound is reported to be readily soluble in non-polar organic solvents and demonstrates low solubility in water[1].

Table 1: Quantitative Solubility Data for this compound

| Solvent | Chemical Class | Polarity | Estimated Solubility ( g/100 mL) |

| Water | Protic | High | < 0.1 |

| Methanol | Protic | High | 5 - 15 |

| Ethanol | Protic | High | 10 - 25 |

| Acetone | Aprotic | Medium | > 25 |

| Chloroform | Aprotic | Low | > 50 |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | > 50 |

| N,N-Dimethylformamide (DMF) | Aprotic | High | > 50 |

Disclaimer: The quantitative values presented in this table are estimations based on the known qualitative solubility of this compound and the general solubility behavior of similar long-chain fatty acids. These values should be experimentally verified for precise applications.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in various experimental settings. As a carboxylic acid with a phenylalkyl chain, it is susceptible to degradation under certain conditions. The primary degradation pathways for similar phenylalkanoic acids include β-oxidation of the alkyl chain and oxidation of the phenyl ring.

Table 2: Stability of this compound under Stress Conditions

| Stress Condition | Expected Outcome | Potential Degradation Products |

| Acid Hydrolysis | Generally stable, potential for minor degradation at elevated temperatures. | No major degradation expected under mild acidic conditions. |

| Base Hydrolysis | Stable. Formation of the corresponding carboxylate salt. | 8-phenyloctanoate salt. |

| Oxidative | Susceptible to oxidation at the phenyl ring and potentially at the benzylic position. | Hydroxylated phenyl derivatives, ketones, and further oxidation products. |

| Photolytic | Potential for degradation upon exposure to UV light, especially in the presence of photosensitizers. | Complex mixture of degradation products. |

| Thermal | Generally stable at moderate temperatures. Decarboxylation may occur at very high temperatures. | Phenylheptane (from decarboxylation). |

Experimental Protocols

Determination of Solubility

This protocol describes a general method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, chloroform, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Calculate the solubility as the concentration of the saturated solution (in g/100 mL or mg/mL).

Stability-Indicating HPLC Method and Forced Degradation Study

This protocol outlines the development of a stability-indicating HPLC method and its application in a forced degradation study of this compound.

4.2.1. HPLC Method Development

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point. The gradient can be optimized to achieve good separation between the parent compound and its degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210 nm or 254 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

4.2.2. Forced Degradation Study

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period.

-

Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.

-

Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by the developed stability-indicating HPLC method to assess the extent of degradation and identify any degradation products.

Visualization of Pathways

Metabolic Pathway: β-Oxidation of this compound

Long-chain fatty acids, including ω-phenylalkanoic acids, are known to be metabolized through the β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.

Caption: β-Oxidation pathway of this compound.

Potential Signaling Pathway: PPAR Activation

Fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Caption: Hypothesized PPAR activation by this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative assessments, estimated values, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The outlined metabolic and potential signaling pathways provide a framework for further investigation into the biological activities of this compound. It is recommended that the experimental protocols detailed herein be utilized to generate specific data for any application where precise knowledge of solubility and stability is critical.

References

Spectroscopic data interpretation for 8-phenyloctanoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 8-phenyloctanoic acid, a molecule of interest in various research and development sectors. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a comprehensive reference for the structural elucidation and characterization of this long-chain fatty acid.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-a (Ar-H, ortho) | 7.29 | d | 2H |

| H-b (Ar-H, meta) | 7.20 | t | 2H |

| H-c (Ar-H, para) | 7.11 | t | 1H |

| H-d (-CH₂-Ph) | 2.61 | t | 2H |

| H-e (-CH₂-COOH) | 2.35 | t | 2H |

| H-f to H-j (Aliphatic -CH₂-) | 1.29 - 1.65 | m | 10H |

| H-k (-COOH) | 12.0 (approx.) | br s | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 179.5 |

| C-2 (-CH₂-COOH) | 34.1 |

| C-3 to C-7 (Aliphatic -CH₂) | 24.7 - 31.5 |

| C-8 (-CH₂-Ph) | 36.0 |

| C-9 (Ar-C, ipso) | 142.8 |

| C-10 (Ar-C, ortho) | 128.5 |

| C-11 (Ar-C, meta) | 128.3 |

| C-12 (Ar-C, para) | 125.6 |

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Strong | Stretching |

| C=O (Carboxylic Acid) | 1710 | Strong | Stretching |

| C=C (Aromatic) | 1600, 1495, 1450 | Medium to Weak | Stretching |

| C-O (Carboxylic Acid) | 1300 - 1200 | Strong | Stretching |

| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Bending |

| C-H (Aromatic) | 770 - 730 and 720 - 680 | Strong | Out-of-plane Bending |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 220 | Low | [M]⁺ (Molecular Ion) |

| 92 | Moderate | [C₇H₈]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 41 | Moderate | [C₃H₅]⁺ |

Spectroscopic Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The aromatic protons are expected in the downfield region (7.11-7.29 ppm), with the ortho-protons (H-a) being the most deshielded. The benzylic protons (H-d) and the protons alpha to the carboxyl group (H-e) are also shifted downfield due to the electron-withdrawing effects of the phenyl and carboxyl groups, respectively. The remaining methylene protons of the aliphatic chain (H-f to H-j) are expected to appear as a complex multiplet in the typical aliphatic region (1.29-1.65 ppm). The carboxylic acid proton (H-k) is highly deshielded and is expected to appear as a broad singlet at a very high chemical shift, typically around 12.0 ppm.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is consistent with the structure of this compound. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing at approximately 179.5 ppm. The aromatic carbons (C-9 to C-12) are observed in the 125-143 ppm range. The aliphatic carbons of the octanoic acid chain (C-2 to C-8) are found in the upfield region (24.7-36.0 ppm).

Infrared (IR) Spectrum

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the phenyl group. A very broad and strong O-H stretching band from the carboxylic acid dimer is anticipated to span from 3300 to 2500 cm⁻¹. A strong and sharp C=O stretching absorption around 1710 cm⁻¹ is also a key indicator of the carboxylic acid functionality. The presence of the phenyl group will be confirmed by aromatic C-H stretches just above 3000 cm⁻¹, C=C stretching bands in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands in the 770-680 cm⁻¹ range, indicative of a monosubstituted benzene ring. The aliphatic chain will show strong C-H stretching absorptions between 3000 and 2850 cm⁻¹.

Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by significant fragmentation. The molecular ion peak ([M]⁺) at m/z 220 is expected to be of low intensity. The most prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak.[1] The peak at m/z 92 can be attributed to a McLafferty rearrangement involving the phenyl group. Other significant fragments arise from the cleavage of the aliphatic chain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) with a longer relaxation delay (5-10 seconds) is required to obtain a good signal-to-noise ratio, especially for the quaternary carbons. Proton decoupling is used to simplify the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid this compound is dissolved in a volatile solvent such as dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then mounted in the spectrometer, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

Visualization of Key Processes

The following diagrams illustrate the primary fragmentation pathway in the mass spectrum of this compound and the logical relationships for interpreting its NMR spectra.

References

An In-depth Technical Guide to the Biological Activities of Phenyl-Substituted Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl-substituted fatty acids represent a compelling class of molecules with a diverse range of biological activities, positioning them as promising candidates for therapeutic development. The incorporation of a phenyl group into a fatty acid backbone significantly alters its physicochemical properties, leading to enhanced interactions with biological targets. This guide provides a comprehensive overview of the primary biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and metabolic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.

Anticancer Activity

Phenyl-substituted fatty acids have demonstrated significant potential as anticancer agents by inducing cytotoxicity in various cancer cell lines. The aromatic moiety often enhances the compound's ability to disrupt cancer cell membranes and interfere with critical cellular processes.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of phenyl-substituted fatty acids against cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Branched Phenyl Derivative of Oleic Acid | MCF-7 (Breast) | 48 µg/mL (48 ppm) | [1][2] |

| Branched Phenyl Derivative of Oleic Acid | HT-29 (Colon) | 48 µg/mL (48 ppm) | [1][2] |

| 16-phenyl-6-hexadecynoic acid | A549 (Lung) | 18 ± 1 µM | [3] |

| 10-cyclohexyl-6-decynoic acid | A549 (Lung) | 40 ± 2 µM | [3] |

| (hydroxy phenyl) stearic acid | Sarcoma-180 | Most Effective | [4] |

Proposed Mechanism of Action: Apoptosis Induction

While some studies suggest mechanisms other than apoptosis, many cytotoxic agents act through the induction of programmed cell death. A common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Caption: Proposed apoptotic pathway initiated by phenyl-substituted fatty acids.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phenyl-substituted fatty acid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the phenyl-substituted fatty acid in culture medium. Replace the medium in the wells with the compound dilutions and include vehicle controls (DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Antimicrobial Activity

Phenyl-substituted fatty acids have shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria. The lipophilic nature of these molecules allows them to interact with and disrupt bacterial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial Strain | Activity/Result | Reference |

| Phenyl Fatty Hydroxamic Acids (PFHAs) | Staphylococcus aureus (Gram-positive) | Antibacterial activity observed | [5] |

| Phenyl Fatty Hydroxamic Acids (PFHAs) | Escherichia coli (Gram-negative) | Stronger antibacterial activity than against S. aureus | [5] |

| Cinnamic Acid Ester Derivatives | Various plant pathogenic fungi | Average EC50 values of 17.4–28.6 µg/mL | [6] |

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow outlines the standard procedure for determining the MIC of a compound against a bacterial strain.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Method

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Phenyl-substituted fatty acid stock solution

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory and Metabolic Effects

Phenyl-substituted fatty acids and their derivatives can modulate inflammatory pathways and influence lipid metabolism, suggesting their potential use in treating inflammatory and metabolic diseases.[7]

Anti-inflammatory Activity

These compounds can inhibit key enzymes and signaling pathways involved in the inflammatory response, such as lipoxygenases (LOX) and the NF-κB pathway.[8][9]

Key Mechanisms:

-

Lipoxygenase Inhibition: Phenyl-substituted amides have been shown to be potent inhibitors of soybean lipoxygenase.[8]

-

NF-κB Pathway Modulation: Certain fatty acids can downregulate the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Caption: Inhibition of the NF-κB inflammatory pathway.

Metabolic Regulation

Phenylbutyrate (PBA), an aromatic short-chain fatty acid, is known to influence lipid metabolism and protein folding.[7][10]

Key Mechanisms:

-

HDAC Inhibition: PBA acts as a histone deacetylase (HDAC) inhibitor, which can alter gene expression related to metabolism.[7]

-

Chemical Chaperone: PBA can help rescue conformational abnormalities in proteins, which is relevant for diseases involving protein misfolding.[10]

-

Lipid Homeostasis: Studies show that PBA can downregulate de novo lipogenesis and stimulate fatty acid β-oxidation.[7]

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures nitrite, a stable product of nitric oxide (NO), which is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

LPS (from E. coli)

-

Phenyl-substituted fatty acid compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard curve

Procedure:

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat cells with various concentrations of the phenyl-substituted fatty acid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite concentration in compound-treated wells compared to LPS-only wells indicates anti-inflammatory activity.

Conclusion and Future Directions

Phenyl-substituted fatty acids exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development. Their potent anticancer and antimicrobial properties, combined with their ability to modulate inflammatory and metabolic pathways, highlight their therapeutic versatility. Future research should focus on optimizing their structure-activity relationships (SAR) to enhance potency and selectivity, as well as conducting in-vivo studies to validate their efficacy and safety profiles. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of this fascinating class of molecules.

References

- 1. Anticancer Activity of Branched-chain Derivatives of Oleic Acid | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor Activity of Lipids | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The dual role of free fatty acid signaling in inflammation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Context and Discovery of ω-Phenylalkanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Phenylalkanoic acids, a unique class of fatty acids characterized by a terminal phenyl group, have a rich history intertwined with foundational discoveries in biochemistry and have emerged as molecules of significant interest in modern drug development. From their early use in elucidating the mechanism of fatty acid metabolism to their current investigation as ligands for G-protein coupled receptors (GPCRs) involved in metabolic and inflammatory diseases, these compounds offer a compelling narrative of scientific discovery and therapeutic potential. This technical guide provides a comprehensive overview of the historical context, discovery, synthesis, and biological significance of ω-phenylalkanoic acids.

Historical Context and Discovery

The story of ω-phenylalkanoic acids begins in the early 20th century, with their pivotal role in unraveling the complexities of fatty acid metabolism.

Knoop's Landmark β-Oxidation Experiments

In 1904, the German biochemist Franz Knoop conducted a series of groundbreaking experiments that laid the foundation for our understanding of how fatty acids are broken down in the body.[1] At a time when the metabolic fate of fatty acids was a mystery, Knoop ingeniously used synthetic ω-phenylalkanoic acids to trace their degradation. He fed dogs fatty acids of varying chain lengths that were "labeled" with a terminal phenyl group, which he presumed would not be metabolized and would be excreted.[2]

By analyzing the dogs' urine, Knoop observed a distinct pattern:

-

When dogs were fed ω-phenylalkanoic acids with an even number of carbon atoms in the alkyl chain (e.g., ω-phenylbutyric acid), the excreted product was phenylacetic acid.

-

Conversely, when the dogs consumed ω-phenylalkanoic acids with an odd number of carbon atoms (e.g., ω-phenylvaleric acid), the excreted product was benzoic acid.[1]

From these results, Knoop deduced that the fatty acid chain was being shortened by two-carbon units at a time, a process he termed β-oxidation , as the oxidation and subsequent cleavage occurred at the β-carbon of the fatty acid chain.[1] This elegant experiment was one of the first to use a synthetic label to probe a metabolic pathway and remains a classic example of biochemical investigation.[3]

Natural Occurrence

While Knoop's initial studies utilized synthetic compounds, ω-phenylalkanoic acids were later discovered to be naturally occurring, albeit in relatively low abundance compared to their straight-chain counterparts.

Short-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, have long been known to be present in various natural sources, including propolis, plant fragrances, and mammalian exocrine secretions.[4]

Longer-chain ω-phenylalkanoic acids were systematically discovered in the lipids of plant seeds, particularly from the Araceae family.[4] A significant finding was the identification of 13-phenyltridecanoic acid as a major component, constituting 5-16% of the total fatty acids in the seeds of certain Araceae species.[4][5] Further investigations into this plant family revealed the presence of other odd-carbon chain ω-phenylalkanoic acids, including 11-phenylundecanoic acid and 15-phenylpentadecanoic acid, as well as a range of other homologues from C7 to C23 in trace amounts.[4][6] Even-numbered chain ω-phenylalkanoic acids (C10 to C16) have also been identified in halophilic bacteria.[4][5]

Synthesis of ω-Phenylalkanoic Acids

The synthesis of ω-phenylalkanoic acids has been crucial for both the foundational metabolic studies and the more recent pharmacological investigations.

Early Synthetic Methods

Early syntheses of the shorter-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, were developed in the late 19th and early 20th centuries.

-

Phenylacetic Acid: A standard early method for the preparation of phenylacetic acid was the hydrolysis of benzyl cyanide.[7] This was typically achieved by heating benzyl cyanide with sulfuric acid.[7][8] Another early method involved the carbonation of benzylmagnesium chloride (a Grignard reagent).[9]

-

3-Phenylpropanoic Acid: An early preparation of 3-phenylpropanoic acid involved the reduction of cinnamic acid, for example, using sodium amalgam.[10] Another route was through the decarboxylation of benzylmalonic acid.[10]

Chain Elongation: The Arndt-Eistert Synthesis

For the synthesis of longer-chain ω-phenylalkanoic acids, a key reaction is the homologation (chain extension by one carbon) of a carboxylic acid. The Arndt-Eistert synthesis is a classic and widely used method for this purpose.[11][12] This multi-step procedure involves:

-

Conversion of the starting carboxylic acid to its acid chloride.

-

Reaction of the acid chloride with diazomethane to form a diazoketone.

-

A Wolff rearrangement of the diazoketone in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) to yield the chain-extended carboxylic acid.[13][14][15]

This method allows for the stepwise extension of the alkyl chain, enabling the synthesis of a homologous series of ω-phenylalkanoic acids.

Physicochemical Properties

The physical properties of ω-phenylalkanoic acids, like other homologous series of carboxylic acids, show predictable trends with increasing chain length.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-78 | 265.5 |

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 47-49 | 280 |

| 4-Phenylbutyric Acid | C₁₀H₁₂O₂ | 164.20 | 50 | 290 |

| 5-Phenylpentanoic Acid | C₁₁H₁₄O₂ | 178.23 | 58-60 | 305-310 |

| 11-Phenylundecanoic Acid | C₁₇H₂₆O₂ | 262.39 | 55-57 | - |

| 13-Phenyltridecanoic Acid | C₁₉H₃₀O₂ | 290.44 | 69-71 | - |

Note: Data compiled from various sources. Boiling points are at atmospheric pressure. As with other homologous series, the melting and boiling points generally increase with the length of the alkyl chain.[16] The solubility in water decreases with increasing chain length, while solubility in nonpolar organic solvents increases.[16]

Biological Activity and Therapeutic Potential

In recent years, ω-phenylalkanoic acids and their derivatives have garnered significant attention for their biological activities, particularly their roles in modulating metabolic and inflammatory pathways.

Activation of GPR120

A key discovery has been the identification of certain long-chain fatty acids, including some ω-phenylalkanoic acids and their mimetics, as agonists for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[17][18] GPR120 is expressed in adipocytes, macrophages, and intestinal enteroendocrine cells and plays a crucial role in glucose homeostasis, insulin sensitivity, and the regulation of inflammation.[17][18]

The activation of GPR120 by agonists triggers several downstream signaling cascades. One of the most important is the anti-inflammatory pathway. Upon agonist binding, GPR120 recruits β-arrestin-2, which then interacts with and inhibits TAK1-binding protein 1 (TAB1). This prevents the activation of the TAK1 complex, thereby suppressing the downstream pro-inflammatory signaling pathways mediated by NF-κB and JNK.

Anti-inflammatory and Metabolic Effects

The GPR120-mediated anti-inflammatory effects of ω-phenylalkanoic acid analogues and other GPR120 agonists have been demonstrated in various preclinical models.[19] These compounds have been shown to:

-

Inhibit pro-inflammatory cytokine production in macrophages.

-

Improve insulin sensitivity and glucose tolerance in models of diet-induced obesity and type 2 diabetes.[17]

-

Stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[18]

These properties make GPR120 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH), as well as inflammatory disorders.

Quantitative Biological Activity

The potency of various synthetic GPR120 agonists, including those with a phenylalkanoic acid scaffold, has been quantified in vitro.

| Compound | Assay Type | Cell Line | EC₅₀ (nM) |

| Isothiazole-based phenylpropanoic acid derivative (4x) | Calcium Flux | hGPR120-HEK293 | 29 |

| Isothiazole-based phenylpropanoic acid derivative (4x) | β-arrestin | hGPR120-CHO-K1 | 37 |

| Phenylpropanoic acid derivative (2f) | GPR120 activation | - | 19 |

| Phenylpropanoic acid derivative (11b) | GPR120 activation | - | 29 |

Data from selected publications.[17][18] EC₅₀ is the half-maximal effective concentration.

Experimental Protocols

Historical Synthesis of Phenylacetic Acid via Benzyl Cyanide Hydrolysis

This protocol is based on early 20th-century methods.

Materials:

-

Benzyl cyanide

-

Concentrated sulfuric acid

-

Water

-

5-L round-bottom flask with a mechanical stirrer and reflux condenser

Procedure:

-

In the 5-L round-bottom flask, combine 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g of benzyl cyanide.

-

Heat the mixture under reflux with stirring for approximately three hours.

-

After cooling slightly, pour the reaction mixture into 2 L of cold water, stirring to prevent the formation of a solid mass.

-

Filter the crude phenylacetic acid.

-

The crude product can be purified by recrystallization from hot water.

General Protocol for Arndt-Eistert Homologation

This protocol provides a general workflow for the chain extension of a carboxylic acid.

Materials:

-

Starting carboxylic acid (e.g., 3-phenylpropanoic acid)

-

Thionyl chloride (SOCl₂)

-

Diazomethane (CH₂N₂) in an appropriate solvent (e.g., diethyl ether)

-

Silver oxide (Ag₂O) or other catalyst

-

Water or an alcohol (e.g., methanol)

-

Appropriate glassware for handling hazardous reagents

Procedure:

-

Acid Chloride Formation: Convert the starting carboxylic acid to its acid chloride by reacting it with thionyl chloride. This is typically done by heating the mixture under reflux and then removing the excess thionyl chloride by distillation.

-

Diazoketone Formation: Dissolve the acid chloride in an anhydrous solvent and slowly add a solution of diazomethane at low temperature (e.g., 0 °C). The reaction is typically allowed to proceed until the evolution of nitrogen gas ceases.

-

Wolff Rearrangement: To the diazoketone solution, add the catalyst (e.g., silver oxide) and the nucleophile (water for the carboxylic acid, or an alcohol for the ester). The mixture is then heated or irradiated with UV light to induce the rearrangement.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the homologated product. This may involve acidification, extraction with an organic solvent, and purification by distillation or recrystallization.

Isolation of ω-Phenylalkanoic Acids from Araceae Seeds (General Protocol)

This protocol is based on standard lipid extraction techniques.

Materials:

-

Dried and ground seeds of an Araceae species

-

Soxhlet extraction apparatus

-

Cellulose thimble

-

Hexane or petroleum ether

-

Rotary evaporator

-

Methanol and a catalyst (e.g., sodium methoxide) for transesterification

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Extraction: Place the ground seeds in a cellulose thimble and insert it into the Soxhlet extractor. Extract the lipids with hexane or petroleum ether for several hours.

-

Solvent Removal: After extraction, remove the solvent using a rotary evaporator to obtain the crude lipid extract.

-

Transesterification: Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by heating with methanol and a catalyst.

-

Analysis: Analyze the FAMEs by GC-MS to identify and quantify the ω-phenylalkanoic acids present.

Visualizations

Knoop's β-Oxidation Experiment Workflow

Caption: Workflow of Franz Knoop's β-oxidation experiment.

GPR120 Anti-Inflammatory Signaling Pathway

References

- 1. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Beta Oxidation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 4. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]

- 5. Phenylalkanoic acids | Cyberlipid [cyberlipid.gerli.com]

- 6. Phenyl-terminated fatty acids in seeds of various aroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of Phenylacetic Acid [erowid.org]

- 10. prepchem.com [prepchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Arndt-Eistert Synthesis [organic-chemistry.org]

- 13. adichemistry.com [adichemistry.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GPR120 on Kupffer cells mediates hepatoprotective effects of ω3-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermogravimetric Analysis of 8-Phenyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental thermogravimetric analysis (TGA) data for 8-phenyloctanoic acid is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known thermal behavior of analogous long-chain and aromatic carboxylic acids. The quantitative data and decomposition pathways presented herein are representative and intended to serve as a practical reference for anticipated experimental outcomes.

Introduction